molecular formula C11H13NO4 B1617382 1-(2,6-Dimethoxyphenyl)-2-nitropropene CAS No. 78904-44-6

1-(2,6-Dimethoxyphenyl)-2-nitropropene

Cat. No. B1617382
CAS RN: 78904-44-6
M. Wt: 223.22 g/mol
InChI Key: BTHUWEKTWWOHCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethoxybenzene derivatives34. The exact method would depend on the specific compound being synthesized.

  • Molecular Structure Analysis

    The molecular structure of a compound can be determined using techniques like X-ray crystallography
    5. The structure of “1-(2,6-Dimethoxyphenyl)-2-nitropropene” would likely depend on the specific arrangement of its atoms and functional groups.


  • Chemical Reactions Analysis

    The chemical reactions involving similar compounds can vary widely, depending on the specific compound and the conditions
    46.


  • Physical And Chemical Properties Analysis

    The physical and chemical properties of a compound like “1-(2,6-Dimethoxyphenyl)-2-nitropropene” would depend on its specific structure910.

  • Safety And Hazards

    The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions1112.

  • Future Directions

    The future directions for research on a specific compound would depend on the current state of knowledge and the potential applications of the compound.

    Please consult with a professional chemist or a reliable source for more accurate and specific information. This information is intended to provide a general idea and may not apply directly to “1-(2,6-Dimethoxyphenyl)-2-nitropropene”.


    properties

    IUPAC Name

    1,3-dimethoxy-2-[(E)-2-nitroprop-1-enyl]benzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H13NO4/c1-8(12(13)14)7-9-10(15-2)5-4-6-11(9)16-3/h4-7H,1-3H3/b8-7+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BTHUWEKTWWOHCT-BQYQJAHWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=CC1=C(C=CC=C1OC)OC)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C/C(=C\C1=C(C=CC=C1OC)OC)/[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H13NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    223.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(2,6-Dimethoxyphenyl)-2-nitropropene

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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